2-(Difluoromethyl)-4-nitropyridine
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Overview
Description
2-(Difluoromethyl)-4-nitropyridine is a chemical compound characterized by the presence of a difluoromethyl group and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-4-nitropyridine may involve large-scale difluoromethylation processes, often utilizing metal-based catalysts to enhance the efficiency and yield of the reaction . The choice of reagents and reaction conditions can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Formation of difluoromethyl carboxylic acids.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-4-chloropyridine
- 2-(Difluoromethyl)-4-methylpyridine
- 2-(Difluoromethyl)-4-aminopyridine
Comparison: 2-(Difluoromethyl)-4-nitropyridine is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and potential for diverse applications .
Properties
Molecular Formula |
C6H4F2N2O2 |
---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)5-3-4(10(11)12)1-2-9-5/h1-3,6H |
InChI Key |
JETSNICDZNBABK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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